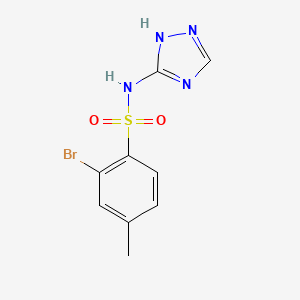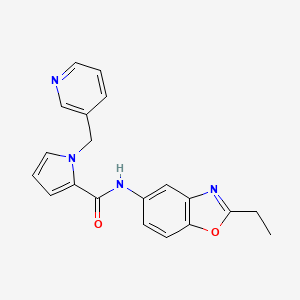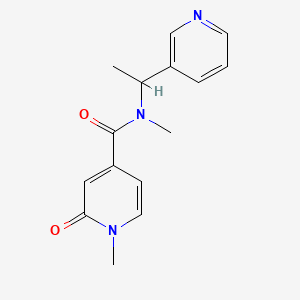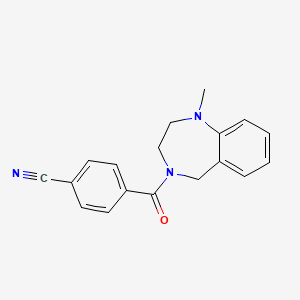
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes and proteins. For example, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to inhibit the growth of Candida albicans by inhibiting the activity of the enzyme lanosterol 14α-demethylase. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase IX by binding to its active site.
Biochemical and Physiological Effects:
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide. One area of interest is the development of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the investigation of the structure-activity relationship of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and its analogs to identify more potent and selective compounds. Furthermore, the potential of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a diagnostic tool for cancer and Alzheimer's disease should be explored.
Synthesis Methods
The synthesis of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction yields 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a white solid with a melting point of 240-243 °C.
Scientific Research Applications
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-3-8(7(10)4-6)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWYOGIOFUGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)


![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)

![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)
![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)